molecular formula C10H10N2O3 B2485301 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one CAS No. 1022964-42-6

8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

カタログ番号: B2485301
CAS番号: 1022964-42-6
分子量: 206.201
InChIキー: CXOVXZHJOPYFLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. The nitro group at the 8-position distinguishes it from related compounds. These compounds are typically synthesized for applications in medicinal chemistry, such as neurokinin-1 receptor (NK1R) antagonism or opioid receptor modulation .

特性

IUPAC Name

8-nitro-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-4-2-7-1-3-9(12(14)15)5-8(7)6-11-10/h1,3,5H,2,4,6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOVXZHJOPYFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the use of polyphosphoric acid as a catalyst under nitrogen atmosphere at elevated temperatures . These reactions typically require precise control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one may involve large-scale hydrogenation processes using specialized reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications.

化学反応の分析

Reduction Reactions

The nitro group at position 8 undergoes reduction to form amine derivatives. This reaction is critical for generating pharmacologically active intermediates:

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .

  • Product : 8-Amino-1,2,4,5-tetrahydro-benzo[c]azepin-3-one, a key intermediate for further functionalization.

  • Yield : Up to 84% under optimized conditions .

Reaction Type Reagents Conditions Product
Nitro → Amine ReductionH₂ (1 atm), Pd/CRT, 12 h8-Amino derivative (C₁₀H₁₂N₂O)
Nitro → Amine ReductionNaBH₄, THFReflux, 4 h8-Amino derivative (C₁₀H₁₂N₂O)

Oxidation Reactions

The ketone group at position 3 participates in oxidation, yielding derivatives with enhanced electrophilicity:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : Formation of carboxylic acid derivatives or ring-opened products depending on reaction severity.

Reaction Type Reagents Conditions Product
Ketone OxidationKMnO₄, H₂SO₄80°C, 6 h3-Carboxy-8-nitro-benzo[c]azepine
Ketone OxidationCrO₃, AcOHRT, 24 hRing-opened nitroaromatic compound

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution (NAS) under basic conditions:

  • Reagents/Condients : Amines (e.g., methylamine) or thiols in dimethylformamide (DMF) with K₂CO₃.

  • Products : Substituted derivatives with altered electronic properties for structure-activity relationship (SAR) studies.

Reaction Type Nucleophile Conditions Product
NAS with AmineMethylamineDMF, 100°C, 12 h8-(Methylamino)-1,2,4,5-tetrahydro-benzo[c]azepin-3-one
NAS with ThiolBenzylthiolDMF, 80°C, 8 h8-(Benzylthio)-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

Cyclization and Ring Expansion

The azepine ring undergoes cyclization under acidic conditions to form polycyclic structures:

  • Reagents/Conditions : HCl in ethanol at reflux .

  • Product : Benzo-fused heterocycles (e.g., quinoline analogs) with potential bioactivity.

Comparative Reactivity of Functional Groups

The nitro group exhibits higher reactivity than the ketone in electrophilic substitution due to its electron-withdrawing nature. This hierarchy directs regioselectivity in multi-step syntheses .

Functional Group Reactivity (Relative) Preferred Reactions
Nitro (-NO₂)HighReduction, NAS, Ring activation
Ketone (-C=O)ModerateOxidation, Nucleophilic addition

Industrial-Scale Reaction Optimization

  • Continuous Flow Synthesis : Achieves 84% yield for nitro-to-amine reduction using H₂/Pd/C in flow reactors, reducing reaction time to 2 h .

  • Solvent Systems : THF/water mixtures improve solubility and reduce side reactions during borane-mediated reductions .

Case Study: Synthetic Route to 8-Amino Derivative

  • Starting Material : 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one (330 mg, 1.60 mmol).

  • Reduction : Treated with borane-THF complex (6.5 mmol) at reflux for 4 h.

  • Workup : Acidified with HCl, neutralized with NaHCO₃, and purified via column chromatography.

  • Outcome : 258 mg (84%) of 8-Amino-1,2,4,5-tetrahydro-benzo[c]azepin-3-one .

Stability and Side Reactions

  • Nitro Group Instability : Prolonged exposure to light or heat leads to partial decomposition into nitroxyl radicals.

  • Ketone Reactivity : Over-oxidation to carboxylic acids occurs if KMnO₄ concentrations exceed 0.5 M.

科学的研究の応用

Medicinal Chemistry

8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one has garnered attention for its potential as a lead compound in drug development targeting neurological disorders. It may interact with neurotransmitter receptors such as serotonin and dopamine receptors, suggesting applications in treating conditions like depression and anxiety disorders .

Case Study: Neuropharmacological Activity
Research indicates that compounds similar to 8-nitro derivatives exhibit binding affinities to neurotransmitter receptors. Studies have shown that modifications to the nitro group can significantly alter biological activity, making it a valuable scaffold for further drug design.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties .

Example Derivatives:

Compound NameStructural FeaturesUnique Characteristics
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepineMethoxy group at position 8Different reactivity due to methoxy presence
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepineBromine atom at position 7Altered electronic properties compared to the nitro variant
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepineAmino group at position 8Enhanced potential for hydrogen bonding interactions

Preliminary studies suggest that 8-nitro derivatives may exhibit antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets within cells .

Research Findings:

  • Antimicrobial Activity : Investigations into the compound's efficacy against various bacterial strains have shown promising results.
  • Anticancer Properties : Early-stage studies have indicated potential cytotoxic effects on cancer cell lines.

Industrial Applications

In addition to its research applications, 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one is being explored for its use in developing novel materials with specific electronic and optical properties. This includes applications in organic electronics and photonic devices .

作用機序

The mechanism of action of 8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

類似化合物との比較

Substituent Position and Electronic Effects

8-Methoxy Derivatives
  • Example : 8-Methoxy-2-methyl-1,2-dihydrobenz[c]azepin-3-one (7d)
    • Synthesis : Produced via p-TsOH-catalyzed cyclization of N-(2,5-dimethoxyphenyl)methyl-N-methyl-3-phenylsulfanylacrylamide. Methoxy groups at activating positions (e.g., 8- or 6-positions) enhance cyclization efficiency .
    • Properties : Melting point: 102–104°C; IR absorption at 1641 cm⁻¹ (C=O stretch); molecular ion (M⁺) at m/z 203 .
    • Comparison : The methoxy group is electron-donating, stabilizing intermediates during cyclization. In contrast, the nitro group in the target compound is strongly electron-withdrawing, which may reduce reaction yields or alter regioselectivity.
6,8-Dimethoxy Derivatives
  • Example : 6,8-Dimethoxy-2-methyl-1,2-dihydrobenz[c]azepin-3-one (7f)
    • Properties : Melting point: 113–116°C; M⁺ at m/z 233 .
    • Comparison : Dimethoxy substitutions improve solubility but may sterically hinder further functionalization compared to nitro groups.

Amino-Substituted Analogs

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba)
  • Role: A conformationally constrained amino acid used in peptide mimetics targeting δ-opioid receptors (DOR). The amino group disrupts receptor agonism, highlighting the impact of substituents on bioactivity .
  • Comparison: Unlike the nitro group, the amino group participates in hydrogen bonding, making Aba more hydrophilic. Nitro groups may enhance binding to hydrophobic pockets in enzymes or receptors.
4-Amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one (Aia)
  • Application : Integrated into IRAP inhibitors (e.g., AL-40) to mimic angiotensin IV. The indole-fused core increases rigidity, improving target affinity .
  • Comparison: The nitro group in 8-nitro-benzazepinone could similarly constrain molecular conformation but with distinct electronic effects.

Structural and Spectral Data

Table 1: Key Properties of Benzazepinone Derivatives

Compound Substituents Molecular Weight (M⁺) Melting Point (°C) IR C=O Stretch (cm⁻¹)
8-Methoxy-7d 8-OCH₃ 203 102–104 1641
6,8-Dimethoxy-7f 6,8-OCH₃ 233 113–116 1641
N-Methyl-trans-acrylamide (10) None 106–109
Aba 4-NH₂ ~217 (calc.)

Notes:

  • Nitro groups are expected to lower melting points due to reduced crystallinity compared to methoxy derivatives.
  • IR spectra for nitro compounds would show NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), absent in methoxy or amino analogs.

生物活性

8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one (CAS Number: 223915-75-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 223915-75-1

The compound contains a nitro group and a benzo[c]azepine framework, which are crucial for its biological activity.

Synthesis

The synthesis of 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one involves several steps, typically starting from simpler precursors through various chemical reactions including borane treatment and acidification. The yield from these reactions can reach up to 84% under optimized conditions .

Anticancer Properties

Recent studies have indicated that derivatives of the benzo[c]azepine structure exhibit significant anticancer activity. For instance, compounds similar to 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one have been shown to inhibit PARP-1, an enzyme involved in DNA repair mechanisms in cancer cells.

Case Study: PARP Inhibition
A study highlighted the effectiveness of a compound related to benzo[c]azepines in inducing apoptosis in A549 lung cancer cells. The compound exhibited an IC50 of 19.24 nM against PARP-1 and demonstrated a selectivity index of 15.38, indicating a strong potential for targeted cancer therapy .

CompoundIC50 (nM)Selectivity Index
Compound related to benzo[c]azepines19.2415.38

The mechanism by which 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes such as DNA repair and apoptosis regulation. The presence of the nitro group is thought to enhance its reactivity and interaction with biological targets.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds similar to 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one may exhibit favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are necessary to assess safety profiles before clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and nitro-group functionalization. For example, similar nitro-substituted benzazepines are synthesized via cyclization of intermediate precursors under reflux conditions with catalytic acids. Purity (>98%) is achieved using column chromatography and HPLC, with impurity profiles validated against pharmacopeial standards (e.g., ≤0.5% for individual impurities and ≤2.0% total impurities) .

Q. How can the structural integrity of 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm the benzazepine backbone and nitro-group placement.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C10_{10}H12_{12}N2_2O2_2; MW 192.21) .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in related benzazepine analogs .

Q. What purification techniques are recommended for isolating 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one from reaction mixtures?

  • Methodological Answer : Optimize separation using reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Monitor impurities via UV detection at 254 nm, adhering to pharmacopeial limits for residual solvents and byproducts .

Advanced Research Questions

Q. How does the nitro group in 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one influence its reactivity in reduction or substitution reactions?

  • Methodological Answer : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite. For substitution reactions, activate the nitro group via electrophilic aromatic substitution (e.g., nitration or halogenation) under controlled acidic conditions. Monitor reaction progress using TLC and LC-MS to avoid over-reduction or side products .

Q. What strategies are effective for screening the biological activity of 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one derivatives?

  • Methodological Answer : Design in vitro assays targeting receptors or enzymes with structural homology to benzazepine-binding proteins (e.g., GPCRs or kinases). Use SAR studies to modify substituents (e.g., methoxy or trifluoromethyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) or fluorescence polarization. For in vivo studies, prioritize pharmacokinetic profiling (e.g., bioavailability and metabolic stability) .

Q. How can computational modeling predict the interaction of 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., dopamine receptors). Optimize force field parameters for nitro-group interactions and validate predictions with experimental IC50_{50} values. Use MD simulations to assess binding stability over time .

Q. What experimental approaches address stability and degradation pathways of 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one under varying conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze degradation products via LC-MS and compare to impurity reference standards. Stabilize the compound by optimizing storage conditions (e.g., inert atmosphere, desiccated, -20°C) .

Q. How do structural modifications (e.g., substituent position) alter the physicochemical properties of this compound?

  • Methodological Answer : Use logP calculations (e.g., XLogP3) to predict hydrophobicity changes when substituting the nitro group with halogens or alkyl chains. Measure solubility in DMSO/water mixtures and correlate with structural features (e.g., hydrogen-bond donors/acceptors). Compare thermal stability via DSC .

Safety and Compliance

Q. What safety protocols are critical when handling 8-nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy. Avoid inhalation/ingestion and store in airtight containers at room temperature. Follow EPA guidelines for waste disposal (DTXSID90619029) .

Data Contradictions and Limitations

  • Purity vs. Stability : While reports >98% purity, highlights challenges in maintaining stability under humid or oxidative conditions, necessitating rigorous storage protocols.
  • Toxicity Data : Limited toxicity data exist for nitro-substituted benzazepines; prioritize in vitro cytotoxicity screening (e.g., MTT assay) before advancing to animal studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。